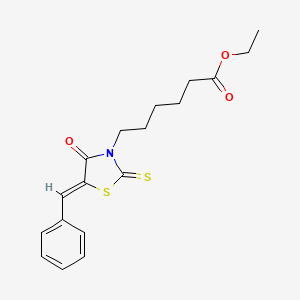

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a chemical compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . They can be used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes . This compound has shown potential in this area .

Antibacterial Activity

The compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound also has antifungal activity . This broadens its potential use in the treatment of various infections .

Anticancer Activity

The compound has shown anticancer activity, making it a potential candidate for cancer treatment research .

Physicochemical Property Modulation

A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration . This allows for the modulation of the compound’s physicochemical properties for specific applications .

Mecanismo De Acción

Target of Action

Similar compounds, such as rhodanine-3-acetic acid derivatives, have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.

Biochemical Pathways

The compound may affect the polyol pathway by inhibiting aldose reductase . This inhibition can prevent the accumulation of sorbitol and fructose in cells, which can cause osmotic stress and oxidative damage. This is particularly relevant in the management of diabetic complications.

Result of Action

Similar compounds have shown antimicrobial, antifungal, and anticancer activity . They have also been used as fluorescent dyes for bioimaging .

Propiedades

IUPAC Name |

ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-2-22-16(20)11-7-4-8-12-19-17(21)15(24-18(19)23)13-14-9-5-3-6-10-14/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGYQRQJMPBGCN-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2445283.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)